5-Chloro-2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride
Overview
Description
Scientific Research Applications
Synthesis of Key Intermediates
5-Chloro-2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride plays a role as a key intermediate in the synthesis of various compounds. A notable example is its use in the manufacturing process of therapeutic agents, such as SGLT2 inhibitors, which are being studied for diabetes therapy. A study by Zhang et al. (2022) outlines an efficient industrial-scale synthesis process starting from dimethyl terephthalate to produce a key intermediate with significant cost reduction, demonstrating the compound's utility in synthesizing medically relevant molecules (Zhang et al., 2022).
Pharmacological Properties
Another research focus is the pharmacological properties of compounds structurally related to 5-Chloro-2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride. For example, the compound 403U76, which has a similar structure, was studied for its inhibitory effects on serotonin and noradrenaline reuptake, indicating potential applications in mood disorders and the mechanism of action of such compounds (Ferris et al., 1995).
Chemical Properties and Reactions
Research on similar compounds provides insights into the chemical properties and reactions that could be applicable to 5-Chloro-2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride. Studies on polymorphs of related compounds, such as 4-(N,N-dimethylamino)benzoic acid, help understand the solid-state characteristics and potential applications in material science and pharmaceutical formulation (Aakeröy et al., 2005).
Anion Recognition and Selectivity
The structural features of related compounds have been utilized in anion recognition, demonstrating high selectivity towards specific anions, which could suggest potential applications in sensing and separation technologies. A study by Hou and Kobiro (2006) on 4-(N,N-dimethylamino)benzoic acid showcases this application, indicating a potential research direction for similar compounds (Hou & Kobiro, 2006).
properties
IUPAC Name |
5-chloro-2-[2-(dimethylamino)ethoxy]benzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3.ClH/c1-13(2)5-6-16-10-4-3-8(12)7-9(10)11(14)15;/h3-4,7H,5-6H2,1-2H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKOUBWRBFSEKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)Cl)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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